2-(2-Ethylpiperidin-1-yl)aniline
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Overview
Description
2-(2-Ethylpiperidin-1-yl)aniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpiperidin-1-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylpiperidine with aniline in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylpiperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions with reagents such as halogens, sulfonyl chlorides, or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives such as this compound hydrides.
Substitution: Halogenated, sulfonated, or nitrated derivatives of this compound.
Scientific Research Applications
2-(2-Ethylpiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the field of analgesics and anesthetics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Ethylpiperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s piperidine ring can mimic the structure of natural ligands, allowing it to bind to specific sites and modulate biological pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenethyl-4-piperidinyl)propionanilide (Fentanyl): A potent synthetic opioid analgesic with a similar piperidine structure.
N-(1-Propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different substituents on the piperidine ring.
N-(1-(2-Phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with a phenoxyethyl group.
Uniqueness
2-(2-Ethylpiperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike fentanyl and its analogs, which are primarily used as analgesics, this compound’s applications extend beyond pain management to include roles in organic synthesis and potential antimicrobial and anticancer activities.
Properties
IUPAC Name |
2-(2-ethylpiperidin-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-11-7-5-6-10-15(11)13-9-4-3-8-12(13)14/h3-4,8-9,11H,2,5-7,10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXWURPXLUIBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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